molecular formula C11H10BrIN2 B1384714 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-38-7

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1384714
M. Wt: 377.02 g/mol
InChI Key: LPLISZQJPYJMRT-UHFFFAOYSA-N
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Description

The compound “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” belongs to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have been studied for their potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives typically includes a pyrrole and a pyrazine ring . The specific structure of “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” would include these rings, along with bromo, iodo, and cyclopropylmethyl substituents.


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are not clearly recognized . More research is needed to understand the specific reactions of “4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine”.

Scientific Research Applications

Synthesis and Development of Heterocyclic Frameworks

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, such as 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, are useful in synthesizing complex heterocycles. A study by Alekseyev et al. (2015) demonstrated a synthesis route for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting the compound's role in developing novel heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).

Application in Natural Alkaloid Synthesis

Baeza et al. (2010) explored the application of pyrrolo[2,3-b]pyridine derivatives in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. Their research underscores the compound's utility in organic synthesis, particularly in the construction of complex natural products (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Antibacterial and Antitumor Applications

The synthesis of new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine compounds, similar in structure to 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, has been studied for their antibacterial properties. Abdel‐Latif et al. (2019) reported on derivatives that showed promising antibacterial activity (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019). Additionally, Carbone et al. (2013) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives with potential antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, indicating a role in cancer research (Carbone et al., 2013).

Potential in Fluorescence Immunoassay

Pang Li-hua (2009) explored the synthesis of a bifunctional chelate intermediate for time-resolved fluorescence immunoassay, using structures related to pyrrolo[2,3-b]pyridine. This suggests potential applications in biochemical assays and diagnostics (Li-hua, 2009).

Future Directions

The future research directions for 1H-pyrrolo[2,3-b]pyridine derivatives could involve further exploration of their biological activities and mechanisms of action . Additionally, more research is needed to understand their synthesis processes and physical and chemical properties.

properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLISZQJPYJMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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